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cat. No.: B15611209

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a calcium channel
blocker used in the treatment of hypertension.[1][2] As a critical quality attribute, in vitro
dissolution testing of levamlodipine tablets is essential to ensure batch-to-batch consistency,
predict in vivo performance, and support biowaiver applications. Levamlodipine is considered a
Biopharmaceutics Classification System (BCS) Class | drug, characterized by high solubility
and high permeability.[3][4] This classification allows for the possibility of biowaivers, where in
vitro dissolution studies can be used as a surrogate for in vivo bioequivalence studies, provided
the test product meets specific criteria.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the in
vitro dissolution testing of levamlodipine tablets, intended for quality control, formulation
development, and regulatory submissions.

Data Presentation

The following tables summarize the key parameters for the in vitro dissolution testing of
levamlodipine tablets based on established methodologies for amlodipine, which are applicable
to levamlodipine.
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Table 1: Recommended Dissolution Test Parameters

Parameter Recommended Condition Notes
This is the most commonly
cited apparatus for amlodipine
Apparatus USP Apparatus 2 (Paddle)

and levamlodipine tablet
dissolution.[5][6]

50 rpm is frequently used; 75

rpm is also reported,

Rotation Speed 50-75 rpm ) o )
particularly in biowaiver
studies.[5][7]

Standard physiological

Temperature 37+£05°C temperature for dissolution

testing.[5][7][8]

Dissolution Media

pH 1.2 (0.1 N HCI), pH 4.5
(Acetate Buffer), pH 6.8
(Phosphate Buffer)

Multiple pH media are used to
simulate the gastrointestinal
tract, especially for biowaiver
studies.[5]

Volume of Medium

500 mL or 900 mL

500 mL is specified in the USP
monograph for amlodipine
tablets; 900 mL is also used.[5]

[7]

Sampling Times

15, 30, 45, 60 minutes

Frequent early time points are
crucial for rapidly dissolving

products.

Table 2: Acceptance Criteria for Dissolution Testing
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Application Time Point Acceptance Criteria

Typically, not less than 80%
(Q) of the labeled amount is
dissolved in 30 minutes. The
Quality Control As per validated method FDA has deemed specific
dissolution methods and
criteria suitable for batch
release.[9][10]

> 85% of the labeled amount

Biowaiver Study 15 minutes )

dissolved.[5]

> 85% of the labeled amount
Biowaiver Study 30 minutes dissolved if not met at 15

minutes.[5]

Similarity factor (f2) > 50 and

) ] ] ) ) difference factor (f1) < 15

Profile Comparison Multiple time points

when comparing test and

reference products.[5]

Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Quality
Control

This protocol describes a standard method for routine quality control of levamlodipine tablets.

1. Materials and Reagents:

Levamlodipine tablets (Test samples)

Levamlodipine reference standard

0.1 N Hydrochloric acid (HCI)

Purified water
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Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Phosphate buffer components (e.g., monobasic potassium phosphate)
. Equipment:

USP Dissolution Apparatus 2 (Paddle type) with 6-12 vessels

Water bath with heater and circulator

HPLC system with UV detector or a UV-Vis Spectrophotometer

Analytical balance

Volumetric flasks, pipettes, and other standard laboratory glassware

Syringe filters (e.g., 0.45 um PVDF)
. Dissolution Procedure:

Prepare 900 mL of 0.1 N HCI dissolution medium.

De-aerate the medium by a suitable method (e.g., sonication, vacuum).

Assemble the dissolution apparatus and equilibrate the medium in each vessel to 37 + 0.5
°C.

Set the paddle rotation speed to 50 rpm.
Carefully drop one levamlodipine tablet into each vessel.
Start the dissolution timer.

At the specified time point (e.g., 30 minutes), withdraw a sample from each vessel from a
zone midway between the surface of the medium and the top of the paddle, not less than 1
cm from the vessel wall.
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 Filter the samples immediately through a 0.45 um syringe filter, discarding the first few mL of
the filtrate.

4. Sample Analysis (HPLC Method):

e Chromatographic Conditions:

[¢]

Column: C18, 4.6 mm x 250 mm, 5 um

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v) at a pH of
3.0.[8]

[¢]

Flow Rate: 1.0 mL/min

[¢]

[e]

Detection Wavelength: 239 nm|[6]

o

Injection Volume: 20 pL

o Standard Preparation: Prepare a standard solution of levamlodipine reference standard of
known concentration in the dissolution medium.

e Analysis: Inject the standard and filtered sample solutions into the HPLC system.

o Calculation: Calculate the percentage of levamlodipine dissolved using the peak areas from
the chromatograms of the sample and standard solutions.

Protocol 2: Dissolution Profile Comparison for
Biowaiver Studies

This protocol is designed to compare the dissolution profile of a generic (test) levamlodipine
tablet against a reference product.

1. Dissolution Media Preparation:
» Prepare three different dissolution media:

o 0.1 N HCI (pH 1.2)
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o Acetate buffer (pH 4.5)
o Phosphate buffer (pH 6.8)
2. Dissolution Procedure:

o Perform the dissolution test as described in Protocol 1, using 12 units of both the test and
reference products in each of the three media.

o Withdraw samples at multiple time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).
» Replace the withdrawn sample volume with fresh, pre-warmed medium.

3. Data Analysis:

e Analyze the samples using a validated analytical method (HPLC or UV).

o Calculate the cumulative percentage of drug dissolved at each time point for both test and
reference products.

o Compare the dissolution profiles by calculating the similarity factor (f2) and difference factor
(f1).

o For a biowaiver, the test product should show = 85% dissolution within 30 minutes in all three
media, and the dissolution profile should be similar to the reference product.[5]

Mandatory Visualizations
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Caption: Experimental workflow for in vitro dissolution testing.
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Caption: Logical flow for biowaiver dissolution studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://go.drugbank.com/drugs/DB09237
https://en.wikipedia.org/wiki/Levamlodipine
https://biointerfaceresearch.com/wp-content/uploads/2020/05/2069583710565136521.pdf
https://pubmed.ncbi.nlm.nih.gov/28549907/
https://pubmed.ncbi.nlm.nih.gov/28549907/
https://pubmed.ncbi.nlm.nih.gov/28549907/
https://dissolutiontech.com/issues/202105/Amlodipine.pdf
https://www.walshmedicalmedia.com/open-access/development-and-application-of-rphplc-method-for-dissolution-study-oforal-formulations-containing-amlodipine-besylate-2153-2435-1000437.pdf
https://www.researchgate.net/publication/256843196_New_HPLC_method_for_in_vitro_dissolution_study_of_antihypertensive_mixture_amlodipine_and_perindopril_using_an_experimental_design
http://bulletin.mfd.org.mk/volumes/Volume%2066_3/66_3_076.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/212895Orig1s000ChemR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/212895Orig1s000OtherR.pdf
https://www.benchchem.com/product/b15611209#in-vitro-dissolution-testing-of-levamlodipine-tablets
https://www.benchchem.com/product/b15611209#in-vitro-dissolution-testing-of-levamlodipine-tablets
https://www.benchchem.com/product/b15611209#in-vitro-dissolution-testing-of-levamlodipine-tablets
https://www.benchchem.com/product/b15611209#in-vitro-dissolution-testing-of-levamlodipine-tablets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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